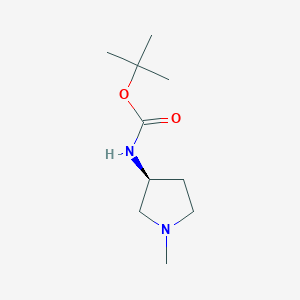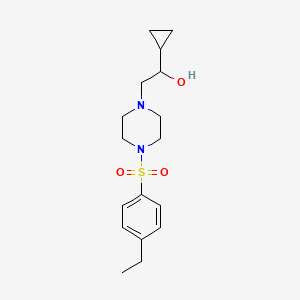
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the ethoxy group might be introduced via an etherification reaction, while the pyridazinone ring might be formed via a cyclization reaction. The sulfonamide group could potentially be introduced via a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. Techniques such as NMR spectroscopy and X-ray crystallography could potentially be used to determine the structure.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the ethoxy group might undergo reactions typical of ethers, while the pyridazinone ring might undergo reactions typical of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar sulfonamide group and the nonpolar ethoxy group .Scientific Research Applications
Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of sulfonamide derivatives, demonstrating the diverse chemical methodologies available for creating these compounds. For instance, the synthesis of N-substituted benzothiazin derivatives showcases the cyclization techniques used to prepare structurally complex sulfonamides, which could be relevant for synthesizing and characterizing compounds like the one (Catsoulacos, 1971). Similarly, the preparation of benzothiadiazine derivatives highlights the reaction of aminobenzenesulfonamide with diethyl oxalate, presenting another methodological approach that might be applied to the synthesis of related sulfonamide compounds (Chernykh et al., 1976).
Biological Activities
Sulfonamide derivatives have been extensively studied for their biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For example, the evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for their COX-2 inhibitory activity reflects the potential of sulfonamide compounds in therapeutic applications, particularly in treating inflammation and pain (Hashimoto et al., 2002). Furthermore, the study on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which includes sulfonamide motifs, indicates a direction for antimicrobial research, suggesting that similar structures could possess significant antimicrobial efficacy (Sarvaiya et al., 2019).
Potential for Drug Discovery
The exploration of novel sulfonamide derivatives for various biological activities underlines the compound's potential in drug discovery and development. The structure-activity relationship studies, such as those investigating the anticancer properties of substituted indazole derivatives, provide valuable insights into the molecular frameworks necessary for biological efficacy, suggesting areas where the specific sulfonamide could be investigated (Abbassi et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-4-31-17-7-5-16(6-8-17)19-10-12-22(26)25(24-19)14-13-23-32(27,28)21-15-18(29-2)9-11-20(21)30-3/h5-12,15,23H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWFHMZBHRMLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid](/img/structure/B2875473.png)
![[2-(2-Ethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2875474.png)
![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2875477.png)


![3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2875480.png)
![Ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2875481.png)
![4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2875482.png)
![N-[2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2875483.png)
![2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2875484.png)